4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with various functional groups attached, including a hydroxyphenyl group and a methoxyethyl group.
Preparation Methods
The synthesis of 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . Another approach includes the use of catalytic protodeboronation of pinacol boronic esters, followed by a series of functional group transformations . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death. Additionally, it may interact with other cellular targets, modulating various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar compounds to 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione include other pyrrolopyrimidine derivatives and related heterocyclic compounds. Some examples are:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit biological activities and are used as PARP-1 inhibitors.
Thiazolo[4,5-d]pyrimidine derivatives: Known for their antimicrobial properties.
Quinazoline derivatives: These compounds are studied for their antiviral and anticancer activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-7-6-18-8-11-12(14(18)20)13(17-15(21)16-11)9-2-4-10(19)5-3-9/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDLDZFRIZACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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